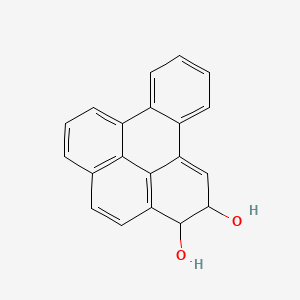

4,5-Dihydroxy-4,5-dihydrobenzo(e)pyrene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,5-Dihydroxy-4,5-dihydrobenzo(e)pyrene, also known as this compound, is a useful research compound. Its molecular formula is C20H14O2 and its molecular weight is 286.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Carcinogenesis Studies

4,5-Dihydroxy-4,5-dihydrobenzo(e)pyrene is primarily utilized in research settings to investigate the mechanisms of polycyclic aromatic hydrocarbon-induced carcinogenesis. Its ability to form DNA adducts makes it a valuable tool for studying mutagenic pathways and the effects of environmental pollutants on human health. Studies have shown that this compound can significantly inhibit the formation of more potent mutagenic metabolites from benzo[a]pyrene, highlighting its role in metabolic activation processes .

Mutagenicity Assessment

Research has demonstrated that products formed from this compound exhibit modest mutagenic activity. In the presence of cytochrome P-450-dependent monooxygenase systems, the compound's derivatives were assessed for their mutagenic potential using Salmonella typhimurium strains . The results indicated that while the compound itself has limited mutagenic activity, its metabolic products can vary significantly in their effects.

Environmental Toxicology

The compound serves as a model for studying the environmental impact of polycyclic aromatic hydrocarbons (PAHs). Its interactions with cellular macromolecules and enzymes involved in drug metabolism provide insights into how these compounds affect human health and contribute to cancer risk .

Case Study 1: DNA Adduct Formation

A study investigated the formation of DNA adducts by this compound in human cells. The findings indicated that exposure led to significant adduct formation, which is a critical step in the carcinogenic process . This case underscores the importance of understanding how environmental chemicals can lead to genetic mutations.

Case Study 2: Comparative Mutagenicity

In a comparative study of various PAHs, this compound was found to have lower mutagenic potential compared to other compounds like benzo[a]pyrene. This highlights its role as a less potent carcinogen while still being relevant for research into PAH metabolism and toxicity .

Data Table: Comparative Analysis of Mutagenicity

Eigenschaften

CAS-Nummer |

24961-49-7 |

|---|---|

Molekularformel |

C20H14O2 |

Molekulargewicht |

286.3 g/mol |

IUPAC-Name |

6,7-dihydrobenzo[e]pyrene-6,7-diol |

InChI |

InChI=1S/C20H14O2/c21-17-10-16-13-6-2-1-5-12(13)14-7-3-4-11-8-9-15(20(17)22)19(16)18(11)14/h1-10,17,20-22H |

InChI-Schlüssel |

JQJASLZAAVCRIQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C(C=C4)C(C(C=C25)O)O |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C(C=C4)C(C(C=C25)O)O |

Synonyme |

4,5-dihydroxy-4,5-dihydrobenzo(e)pyrene 4,5-dihydroxy-4,5-dihydrobenzo(e)pyrene, (cis)-isomer 4,5-dihydroxy-4,5-dihydrobenzo(e)pyrene, (trans)-isomer benzo(e)pyrene-trans-4,5-dihydrodiol trans-4,5-dihydro-4,5-dihydroxybenzo(e)pyrene trans-4,5-dihydroxy-4,5-dihydrobenzo(e)pyrene |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.